(2R)-4-ethoxybutan-2-amine hydrochloride
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Overview
Description
(2R)-4-ethoxybutan-2-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-ethoxybutan-2-amine hydrochloride typically involves the reductive amination of 4-ethoxybutanal with an appropriate amine source. The reaction is carried out under controlled conditions using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to ensure selective reduction of the imine intermediate to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-ethoxybutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(2R)-4-ethoxybutan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2R)-4-ethoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(2R)-4-methoxybutan-2-amine hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
(2R)-4-ethoxybutan-2-amine: The free base form without the hydrochloride salt.
(2R)-4-ethoxybutan-2-amine acetate: An acetate salt form of the compound.
Uniqueness
(2R)-4-ethoxybutan-2-amine hydrochloride is unique due to its specific ethoxy substitution, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it valuable for specific applications where the ethoxy group plays a crucial role in the compound’s activity and properties .
Properties
CAS No. |
2866253-59-8 |
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Molecular Formula |
C6H16ClNO |
Molecular Weight |
153.65 g/mol |
IUPAC Name |
(2R)-4-ethoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-8-5-4-6(2)7;/h6H,3-5,7H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
JNQLUXYQASVKFN-FYZOBXCZSA-N |
Isomeric SMILES |
CCOCC[C@@H](C)N.Cl |
Canonical SMILES |
CCOCCC(C)N.Cl |
Origin of Product |
United States |
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